molecular formula C17H15N B1604781 N-Methyl-N-phenylnaphthalen-1-amine CAS No. 34160-17-3

N-Methyl-N-phenylnaphthalen-1-amine

Cat. No.: B1604781
CAS No.: 34160-17-3
M. Wt: 233.31 g/mol
InChI Key: KKJDTCBLJTWINH-UHFFFAOYSA-N
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Description

N-Methyl-N-phenylnaphthalen-1-amine (CAS 2216-68-4) is a secondary amine featuring a naphthalene core substituted with methyl and phenyl groups at the amine nitrogen. Its IUPAC name reflects the positioning of substituents: the methyl and phenyl groups are attached to the nitrogen atom, which is bonded to the 1-position of the naphthalene ring. Synonyms include 1-Methylaminonaphthalene and N-Methyl-1-naphthylamine .

Properties

CAS No.

34160-17-3

Molecular Formula

C17H15N

Molecular Weight

233.31 g/mol

IUPAC Name

N-methyl-N-phenylnaphthalen-1-amine

InChI

InChI=1S/C17H15N/c1-18(15-10-3-2-4-11-15)17-13-7-9-14-8-5-6-12-16(14)17/h2-13H,1H3

InChI Key

KKJDTCBLJTWINH-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32

Other CAS No.

34160-17-3

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

NMPNA has the chemical formula C17H15NC_{17}H_{15}N and is characterized by a naphthalene ring substituted with a methyl and phenyl group. Its molecular structure contributes to its hydrophobic properties, making it useful in various applications.

Scientific Research Applications

1. Fluorescent Probe in Biological Studies

  • NMPNA is utilized as a hydrophobic fluorescent probe to study membrane fluidity and protein interactions. Its fluorescence intensity increases in hydrophobic environments, allowing researchers to detect changes in membrane structure and protein conformation. It has been shown to bind preferentially to the liquid expanded state of lipid monolayers, making it valuable for studying lipid dynamics in biological membranes.

2. Analytical Chemistry

  • The compound forms inclusion complexes with β-cyclodextrin, enhancing its utility in spectrofluorometric studies for analytical applications. This property allows for the determination of concentrations of organolithium and organomagnesium reagents, which are crucial in synthetic organic chemistry.

3. Antioxidant Properties

  • NMPNA acts as an antioxidant in rubber products, lubricants, and transformer oils. Its ability to prevent oxidative degradation makes it an essential additive in industrial applications .

Case Studies

StudyFocusFindings
Fluorescence Microscopy Study Investigated the stability of polysorbate emulsionsNMPNA was used to measure fluorescence changes indicating oxidation levels; significant differences were observed between polysorbate 20 and 80 .
Spectrofluorometric Analysis Analyzed binding interactionsNMPNA demonstrated increased fluorescence when bound to phosphatidylethanolamine monolayers, indicating its potential for studying lipid-protein interactions.
Industrial Application Study Evaluated antioxidant efficacyNMPNA was found to effectively inhibit oxidation in rubber formulations under various environmental conditions, confirming its role as a stabilizer .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Molecular Formula Molecular Weight Substituents Melting Point (°C) Key References
N-Methyl-N-phenylnaphthalen-1-amine C₁₇H₁₅N 233.31 -CH₃, -C₆H₅ Not reported
N,N-Diphenylnaphthalen-1-amine (CAS 61231-45-6) C₂₂H₁₇N 295.38 -C₆H₅ (two groups) Not reported
N,N-Dimethylnaphthalen-1-amine (CAS 86-56-6) C₁₂H₁₃N 171.24 -CH₃ (two groups) Not reported
8-(Fluoro(methyl)(phenyl)silyl)-N,N-dimethylnaphthalen-1-amine C₁₉H₂₀FNSi 325.46 -Si(CH₃)(C₆H₅)F, -CH₃ (two groups) 84–85

Key Observations :

  • Substituent Effects : Bulky groups (e.g., phenyl, silyl) increase molecular weight and may reduce crystallinity, as seen in the lower melting point of silicon-containing analogs compared to simpler amines.
  • Synthetic Complexity : this compound requires multi-step synthesis, whereas N,N-dimethyl derivatives are more accessible via direct alkylation .

Hazard Profiles

Compound Hazard Statements Key Risks
N,N-Dimethylnaphthalen-1-amine H302, H315, H319, H335 Toxicity if swallowed; skin/eye irritation
Silicon-Containing Analogs Not reported Likely low toxicity due to inert silicon groups

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Arylation of 1-Naphthylamine to N-Phenylnaphthalen-1-amine (Precursor Step)

A key precursor step involves the synthesis of N-phenyl-1-naphthylamine by reacting 1-naphthylamine with chlorobenzene under reflux in ethanol for 6 hours. This process yields the N-phenyl derivative with an 88% yield after purification by column chromatography using dichloromethane/methanol eluents. The reaction is monitored by thin-layer chromatography (TLC) to confirm completion.

Parameter Details
Reactants 1-Naphthylamine, Chlorobenzene
Solvent Ethanol
Temperature Reflux (~78 °C)
Reaction Time 6 hours
Yield 88%
Purification Silica column chromatography
Monitoring TLC (dichloromethane/methanol)

Batchwise or Continuous Reaction of Aniline and 1-Naphthylamine

An alternative industrially relevant method involves reacting aniline and 1-naphthylamine in the liquid phase at elevated temperatures (100–400 °C) and pressures above atmospheric pressure, using a fluorine-containing catalyst system derived from hydrogen fluoride, boric acid, and aniline or 1-naphthylamine. This method achieves high yields (86–91%) and exceptional selectivity for N-phenyl-1-naphthylamine.

Parameter Details
Reactants Aniline, 1-Naphthylamine
Temperature 195–215 °C (optimal range)
Pressure Above atmospheric, up to 15 bar
Catalyst Fluorine-containing (HF + boric acid derivatives)
Reaction Mode Batchwise or continuous
Yield 86–91%
Purification Aqueous extraction, distillation

This process also allows catalyst recovery by aqueous extraction and recycling without loss of activity. The reaction can be fine-tuned by adjusting the molar ratio of aniline to 1-naphthylamine (1:1 to 3:1 preferred) and reaction conditions to minimize by-products such as diphenylamine or isomeric naphthylamines.

N-Methylation of N-Phenylnaphthalen-1-amine

The N-methylation step to obtain N-methyl-N-phenylnaphthalen-1-amine typically involves alkylation of the secondary amine with methylating agents such as methyl iodide or formaldehyde derivatives. One documented method for related N-methyl-naphthalenemethanamine involves the reaction of 1-chloromethylnaphthalene with N-methylformamide in the presence of tetra-n-butylammonium bromide and potassium hydroxide at low temperatures (around 5 °C), followed by hydrolysis and purification steps. Although this example is for N-methyl-1-naphthalenemethanamine, similar methylation conditions can be adapted for this compound synthesis.

Parameter Details
Reactants N-Phenylnaphthalen-1-amine, Methylating agent (e.g., methyl iodide)
Solvent Ethanol or other suitable solvent
Temperature 0–25 °C (for alkylation step)
Reaction Time Several hours
Work-up Acidic hydrolysis, basification, extraction
Yield Variable, optimization required

Catalysts and Their Role

The most effective catalysts for the preparation of N-phenyl-1-naphthylamine (a key intermediate) are fluorine-containing catalyst systems formed by reacting hydrogen fluoride, boric acid, and aromatic amines. These catalysts enable high selectivity and yield by promoting the amination reaction under elevated temperature and pressure conditions.

Other catalysts mentioned include sulfonic acids such as methane- and ethanesulfonic acid, benzenesulfonic acid, p-toluenesulfonic acid, and their halogenated derivatives, which can be used depending on the specific reaction setup and desired selectivity.

Purification and Yield Optimization

Purification typically involves:

  • Column chromatography (silica gel) with dichloromethane/methanol mixtures for laboratory-scale syntheses.
  • Aqueous extraction and distillation for industrial processes, enabling recovery of unreacted starting materials and catalyst recycling.
  • Final distillation under reduced pressure to isolate pure this compound or its precursors.

Yields reported vary by method:

Method Yield (%) Notes
Reflux of 1-naphthylamine + chlorobenzene 88 Laboratory scale, ethanol solvent
Aniline + 1-naphthylamine with fluorine catalyst 86–91 Industrial scale, high pressure & temp
N-methylation via formamide intermediates ~40–82 Dependent on methylation method

Summary Table of Preparation Methods

Step Reactants/Conditions Catalyst/Notes Yield (%) Reference
N-Arylation 1-Naphthylamine + Chlorobenzene, EtOH reflux 6h None, reflux in ethanol 88
Condensed phase reaction Aniline + 1-Naphthylamine, 195–215 °C, >1 atm Fluorine-containing catalyst 86–91
N-Methylation N-Phenylnaphthalen-1-amine + methylating agent Tetra-n-butylammonium bromide, KOH 40–82

Research Findings and Practical Considerations

  • The fluorine-containing catalyst system allows for high selectivity and yield in the N-arylation step, with the advantage of catalyst recovery and reuse, making it suitable for large-scale continuous production.
  • The reflux method in ethanol is simpler and suitable for laboratory-scale synthesis but may have limitations in scalability and catalyst efficiency.
  • Methylation steps require careful control of temperature and pH during work-up to avoid impurities such as bis-alkylated by-products.
  • Reaction pressures above atmospheric improve reaction rates and selectivity in the condensed phase method.
  • Catalyst choice and reaction conditions strongly influence the formation of side products such as diphenylamine or N-phenyl-2-naphthylamine isomers.

Q & A

Basic Questions

Q. What are the common synthetic routes for N-Methyl-N-phenylnaphthalen-1-amine, and how are reaction conditions optimized?

  • Reductive Amination : A widely used method involves reacting naphthalen-1-amine derivatives with aldehydes (e.g., benzaldehyde) in the presence of a catalyst like Pd/NiO under hydrogen gas (25°C, 10 hours). Yields range from 84% to 98% depending on substituents .
  • N-Methylation : Methylation of primary amines can be achieved using methanol and catalysts like supported iridium under additive-free conditions (150°C, 12 hours) .
  • Optimization : Key parameters include catalyst loading (e.g., 1.1 wt% Pd/NiO), solvent choice (DMF or water), and pH control (e.g., sodium carbonate for buffering) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H NMR (400 MHz, CDCl3_3) is essential for structural confirmation. For example, aromatic protons in the naphthalene moiety resonate at δ 7.2–8.3 ppm, while N-methyl groups appear at δ 3.0–3.5 ppm .
  • IR and HRMS : IR stretches (e.g., 1632 cm1^{-1} for C-N bonds) and high-resolution mass spectrometry (HRMS) validate molecular ion peaks (e.g., [M+H]+^+ at 361.2280) .

Q. What are the solubility and stability profiles of this compound?

  • Solubility : Insoluble in water but soluble in organic solvents like DCM or DMF. Density exceeds water, requiring careful handling in biphasic systems .
  • Stability : Sensitive to prolonged light exposure; storage in amber vials under inert gas (N2_2) is recommended .

Q. What safety precautions are necessary when handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors, especially during high-temperature steps .

Advanced Research Questions

Q. How does the methyl group on nitrogen influence regioselectivity in electrophilic substitution reactions?

  • Steric and Electronic Effects : The N-methyl group alters conformational flexibility, directing electrophiles (e.g., bromine) to position 4 of the naphthalene ring instead of position 2. DFT studies (PBE1PBE/6-31G**) show reduced steric hindrance at position 4 due to methyl-induced planarization .
  • Example : Bromination of this compound yields 4-bromo derivatives exclusively, contrasting with unsubstituted analogs .

Q. How can computational methods resolve ambiguities in NMR signal assignments?

  • DFT-Guided Assignments : Using magnetically consistent basis sets (STO-3Gmag) and solvent modeling (PCM for CDCl3_3), chemical shifts are calculated via GIAO/CSGT methods. Conformational averaging (e.g., 60:40 rotamer populations) refines experimental δ values .
  • Case Study : Ambiguous naphthalene protons (δ 7.8–8.1 ppm) were assigned using DFT-predicted shifts within 0.1 ppm accuracy .

Q. What mechanistic insights explain the efficiency of Pd-catalyzed C-H dimethylamination?

  • Catalytic Cycle : Pd0^0 activates the C-H bond at the 1-position of naphthalene, followed by oxidative addition with DMF as a dimethylamine source. Reductive elimination yields the product, with turnover numbers (TON) exceeding 50 .
  • Key Evidence : Isotopic labeling (D2_2O) and kinetic studies support a rate-determining C-H activation step .

Q. How can contradictory reports on regioselectivity be reconciled?

  • Substituent Effects : Electron-donating groups (e.g., 4-tolyl) increase electron density at position 4, favoring electrophilic attack. Conversely, bulky substituents on the phenyl ring shift selectivity to position 2. Meta-analysis of 15 studies shows a linear correlation between substituent Hammett parameters and regioselectivity indices (R2^2 = 0.89) .

Q. What strategies improve yield in reductive amination under mild conditions?

  • Catalyst Screening : Pd/NiO outperforms traditional catalysts (e.g., Raney Ni) due to higher surface area and hydrogen spillover effects. Yields increase by 15–20% at 25°C .
  • Solvent Optimization : Polar aprotic solvents (DMF) enhance imine intermediate stability, reducing side reactions like aldol condensation .

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